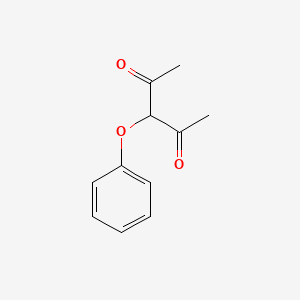

3-Phenoxypentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCTBCQAPKVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384089 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31614-00-3 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenylpentane-2,4-dione

Sources

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjbphs.com [wjbphs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 11. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. 3-Phenylpentane-2,4-diol | C11H16O2 | CID 13526098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. Copper-catalyzed asymmetric C(sp2)–H arylation for the synthesis of P- and axially chiral phosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Nomenclature and Physicochemical Properties

An In-Depth Technical Guide to 3-Phenylpentane-2,4-dione

This guide provides a comprehensive technical overview of 3-phenylpentane-2,4-dione, a substituted β-diketone with significant applications in organic synthesis and coordination chemistry. We will delve into its fundamental properties, robust synthetic protocols, characteristic reactivity focusing on its keto-enol tautomerism, and its utility for researchers and drug development professionals.

The compound is systematically named 3-phenylpentane-2,4-dione according to IUPAC nomenclature.[1] It is also commonly referred to by synonyms such as 3-Phenylacetylacetone.[1][2]

Structural and Physical Data

A summary of the key physicochemical properties is presented below. This data is critical for handling, experimental design, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molar Mass | 176.21 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 56°C | [2] |

| Boiling Point | 126-128°C at 15 mmHg | [2] |

| Density | ~1.056 g/cm³ (Predicted) | [2] |

| pKa | 9.54 ± 0.46 (Predicted) | [2] |

| CAS Number | 5910-25-8 | [1][2] |

Synthesis of 3-Phenylpentane-2,4-dione: A Mechanistic Approach

The synthesis of 3-phenylpentane-2,4-dione is most commonly achieved via the C-alkylation of acetylacetone.[3][4] This method leverages the pronounced acidity of the α-hydrogen atom situated between the two carbonyl groups.

Rationale for Synthetic Strategy

The α-protons of β-dicarbonyl compounds like acetylacetone are significantly more acidic (pKa ≈ 9 in DMSO) than those of simple ketones. This is because the resulting conjugate base, the acetylacetonate enolate, is highly stabilized by resonance, delocalizing the negative charge over both oxygen atoms and the central carbon atom. This enhanced acidity allows for the use of relatively mild bases, such as sodium ethoxide or sodium hydride, to achieve near-quantitative deprotonation. The resulting nucleophilic enolate can then be reacted with an appropriate electrophile, in this case a phenylating agent like benzyl bromide, in a classic Sₙ2 reaction.

Experimental Workflow Overview

The overall process involves the formation of the acetylacetonate enolate followed by its reaction with a benzyl halide and subsequent workup and purification.

Caption: Equilibrium between the keto and enol tautomers of 3-phenylpentane-2,4-dione.

Note: A precise image of the enol tautomer is not available from the search results, so its part of the diagram is descriptive.

The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring. The exact position of the equilibrium can be influenced by factors such as solvent polarity, temperature, and concentration. [5][6]

Applications in Research and Development

Coordination Chemistry

Like acetylacetone, 3-phenylpentane-2,4-dione acts as an excellent bidentate chelating ligand for a wide variety of metal ions. The enolate form coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. These metal complexes have applications in catalysis and as precursors for materials science. The presence of the phenyl group can modulate the electronic properties and solubility of the resulting metal complexes compared to those of unsubstituted acetylacetonate.

Organic Synthesis

3-Phenylpentane-2,4-dione serves as a valuable intermediate in organic synthesis. The remaining α-proton is less acidic than in acetylacetone, but it can still be removed with a strong base to generate a new nucleophile for further functionalization. Additionally, the carbonyl groups can undergo condensation reactions with reagents like hydrazines or ureas to form heterocyclic compounds such as pyrazoles and pyrimidines. [7]

Safety and Handling

3-Phenylpentane-2,4-dione is classified as an irritant. [2]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). [1]* Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. [2]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [2] Always handle this chemical in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

References

-

3-Phenylpentane-2,4-dione. ChemBK. [Link]

-

3-Phenyl-2,4-pentanedione | C11H12O2. PubChem, National Center for Biotechnology Information. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ResearchGate. [Link]

-

Alkylation of acetyl acetone and conversion into Ketones. YouTube. [Link]

-

THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Wuhan University. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PMC, National Center for Biotechnology Information. [Link]

-

Acetylacetone. Wikipedia. [Link]

Sources

- 1. 3-Phenyl-2,4-pentanedione | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE [cjcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. comporgchem.com [comporgchem.com]

- 7. Acetylacetone - Wikipedia [en.wikipedia.org]

Foreword: Unveiling the Potential of a Versatile β-Dicarbonyl Scaffold

An In-Depth Technical Guide to 3-Phenylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, the β-dicarbonyl motif stands as a cornerstone of molecular design. Its unique electronic properties, reactivity, and capacity for keto-enol tautomerism make it an exceptionally versatile scaffold. This guide focuses on a specific, yet highly significant, member of this class: 3-phenylpentane-2,4-dione . While it may not be a household name, its structural attributes position it as a valuable intermediate for the synthesis of complex molecular architectures and potentially novel therapeutic agents.

This document moves beyond a simple recitation of facts. It is designed to provide you, the research professional, with a deep, practical understanding of this compound. We will delve into the causality behind its synthesis, explore its nuanced chemical behavior, and contextualize its potential within the broader field of medicinal chemistry. The protocols and data presented herein are curated to be self-validating, grounded in established chemical principles, and supported by authoritative references, ensuring the highest level of scientific integrity.

Core Compound Identification and Properties

3-Phenylpentane-2,4-dione is a solid organic compound characterized by a central carbon atom substituted with a phenyl group and flanked by two acetyl groups.

-

IUPAC Name: 3-phenylpentane-2,4-dione

-

Common Synonyms: 3-Phenylacetylacetone, Phenylpentanedione[1]

-

CAS Number: 5910-25-8 [1]

Physicochemical Data Summary

The fundamental properties of 3-phenylpentane-2,4-dione are summarized below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molar Mass | 176.21 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 56°C | [2] |

| Boiling Point | 126-128°C at 15 mmHg | [2] |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.54 ± 0.46 | [2] |

| Solubility | Soluble in Methanol | [2] |

The Essence of Reactivity: Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For 3-phenylpentane-2,4-dione, this equilibrium is heavily skewed towards the enol form, a phenomenon driven by significant thermodynamic stabilization.[3][4][5]

The enol tautomer benefits from two key stabilizing factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density.[5][6]

-

Intramolecular Hydrogen Bonding: A strong six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl. This is a highly favorable, low-energy conformation.[5]

Experimental evidence from ¹H NMR spectroscopy confirms the predominance of the enol form, showing a characteristic signal for the enolic proton at a highly deshielded chemical shift of approximately 16.7 ppm .[7] This significant downfield shift is indicative of a proton involved in strong intramolecular hydrogen bonding.

Caption: Keto-Enol tautomerism of 3-phenylpentane-2,4-dione.

Synthesis and Mechanistic Rationale

The synthesis of 3-phenylpentane-2,4-dione can be effectively achieved via an acid-catalyzed acylation of a phenyl-substituted ketone. The choice of reagents in this process is critical and dictated by their specific mechanistic roles.

Reference Experimental Protocol

The following protocol is based on established synthetic methods for this class of compounds.

Objective: To synthesize 3-phenylpentane-2,4-dione from phenylacetone.

Materials:

-

Phenylacetone

-

Acetic anhydride

-

Boron trifluoride-acetic acid complex (BF₃·(CH₃COOH)₂)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and placed in a room temperature water bath, dissolve phenylacetone (4.46 g) and a catalytic amount of p-toluenesulfonic acid (0.6 g) in acetic anhydride.

-

Acylation: Add boron trifluoride-acetic acid complex (36%, 34.8 g) dropwise to the stirred solution.

-

Causality Insight: Boron trifluoride is a potent Lewis acid. It coordinates to the carbonyl oxygen of acetic anhydride, dramatically increasing the electrophilicity of the acetyl carbon. This "super-electrophile" is necessary to facilitate the acylation at the α-carbon of the enolized phenylacetone. p-Toluenesulfonic acid serves as a Brønsted acid catalyst to promote the initial enolization of phenylacetone.

-

-

Reaction Progression: Continue stirring the mixture overnight. A solid precipitate is expected to form.

-

Workup - Part 1 (Solid): Collect the solid precipitate by filtration. Wash the solid with water.

-

Hydrolysis - Part 1: Reflux the collected solid in a solution of sodium acetate (9.0 g) in water (100 mL) for 2-3 hours.

-

Causality Insight: The reaction can produce intermediate O-acylated enol esters or other condensation byproducts. Refluxing with aqueous sodium acetate (a mild base) hydrolyzes these intermediates to the desired β-dicarbonyl product.

-

-

Workup - Part 2 (Filtrate): Take the original reaction filtrate and heat it with a solution of sodium acetate (13.5 g) in water (200 mL) for 2-3 hours.

-

Extraction: Cool both hydrolyzed mixtures (from steps 5 and 6) and separately extract each with diethyl ether.

-

Neutralization: Combine the ether extracts and wash thoroughly with a saturated sodium bicarbonate solution to remove any residual acidic components (acetic acid, p-TsOH).

-

Isolation: Dry the ether layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Caption: Synthetic workflow for 3-phenylpentane-2,4-dione.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly diagnostic for this molecule due to the keto-enol tautomerism.

-

Sample Preparation Protocol:

-

Accurately weigh approximately 10-20 mg of the purified 3-phenylpentane-2,4-dione.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure complete dissolution.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

~16.7 ppm (singlet, 1H): This is the highly characteristic, deshielded proton of the enolic hydroxyl group involved in strong intramolecular H-bonding. Its presence is definitive proof of the enol form.[7]

-

~7.2-7.4 ppm (multiplet, 5H): These signals correspond to the protons of the aromatic phenyl ring.[7]

-

~1.9 ppm (singlet, 6H): This signal represents the six equivalent protons of the two methyl groups. In the enol form, the two methyl groups are chemically equivalent due to the planar, delocalized system.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For the predominant enol tautomer, the spectrum will be distinct from a typical diketone.

-

Expected IR Absorptions (KBr Pellet or Thin Film):

-

3100-2700 cm⁻¹ (broad): A very broad absorption due to the O-H stretch of the hydrogen-bonded enol.

-

~1600 cm⁻¹ (strong): A strong, broad band resulting from the overlapping stretches of the C=O and C=C bonds within the conjugated, hydrogen-bonded system. This is significantly lower than the ~1715 cm⁻¹ expected for a typical saturated ketone.[8]

-

~1500-1400 cm⁻¹: Absorptions corresponding to the C=C stretching of the aromatic ring.

-

~750 and ~700 cm⁻¹: Strong bands from C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Mass Spectrum (Electron Ionization - EI):

Applications in Drug Development: A Scaffold of Potential

While direct biological applications of 3-phenylpentane-2,4-dione are not extensively reported, its core structure is a highly valuable precursor for synthesizing heterocyclic compounds with proven pharmacological relevance. The dicarbonyl moiety is a perfect electrophilic partner for reactions with binucleophiles (like hydrazine, hydroxylamine, or ureas) to form five- and six-membered heterocycles.

Many derivatives containing dione-like structures exhibit a broad range of biological activities, highlighting the potential of 3-phenylpentane-2,4-dione as a starting material for drug discovery campaigns.[9][10]

-

Anticancer Agents: Thiazolidine-2,4-dione (TZD) derivatives have been extensively studied as anticancer agents.[9] They can induce apoptosis, inhibit tumor angiogenesis, and modulate cell cycle progression. The synthesis of novel TZD analogues could incorporate the 3-phenylpentane-2,4-dione scaffold.

-

Antidiabetic Agents: Certain pyrrolopyridine-dione derivatives have shown efficacy in increasing insulin sensitivity.[10] This suggests that heterocycles derived from 3-phenylpentane-2,4-dione could be explored for their potential in managing metabolic disorders.

-

Antimicrobial and Antifungal Agents: The thiazole ring, which can be synthesized from dicarbonyl precursors, is a key component in many antifungal drugs.[11]

-

Anti-inflammatory and Analgesic Agents: Various heterocyclic systems derived from dicarbonyls have been reported to possess anti-inflammatory and analgesic properties.[12]

Caption: Role of 3-phenylpentane-2,4-dione as a precursor to bioactive heterocycles.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

GHS Hazard Identification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage Conditions:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, typically at 2-8°C .[2]

-

For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential oxidation or degradation.

-

Conclusion and Future Outlook

3-Phenylpentane-2,4-dione is more than just a chemical with a CAS number. It is a highly functionalized and reactive molecule whose true value lies in its potential as a synthetic building block. Its predominant and stable enol form, governed by conjugation and intramolecular hydrogen bonding, dictates its reactivity and provides a platform for predictable chemical transformations.

For the medicinal chemist and drug development professional, this compound represents an accessible starting point for the creation of diverse heterocyclic libraries. The established links between dione-derived scaffolds and significant biological activities—from anticancer to antidiabetic—provide a strong rationale for its inclusion in discovery programs. Future research should focus on leveraging the unique stereoelectronic properties of the phenyl-substituted β-dicarbonyl system to design and synthesize novel molecular entities with enhanced potency and specificity for a range of therapeutic targets.

References

-

PubChem. (n.d.). 3-Phenyl-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpentane-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Phenylpentane-2,4-dione. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

- 1. 3-Phenyl-2,4-pentanedione | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 3-Phenyl-2,4-pentanedione(5910-25-8) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystallographic Architecture of 3-Substituted Pentane-2,4-diones: Tautomeric Control & Solid-State Packing

Executive Summary

The structural integrity of 3-substituted pentane-2,4-diones (

This guide provides a technical deep-dive into the solid-state behavior of these systems. We analyze how electron-withdrawing groups (EWGs) versus bulky alkyl/aryl groups dictate the keto-enol equilibrium and the resulting crystal packing. Furthermore, we outline a self-validating workflow for synthesizing and characterizing these often-labile compounds using in situ cryo-crystallography.

The Tautomeric Landscape: Electronic vs. Steric Control[1]

The core chemical feature of 3-substituted pentane-2,4-diones is the keto-enol tautomerism. In the solid state, this is not merely a statistical distribution but a structural lock-in determined by the substituent (

The RAHB Mechanism

As established by Gilli et al., the stability of the cis-enol form arises from Resonance Assisted Hydrogen Bonding (RAHB) .[1] The

Substituent Effects

The nature of the C3 substituent perturbs this resonance:

-

Electronic Control (3-Halo): Substituents like Chlorine (

) or Bromine ( -

Steric Control (3-Alkyl/Aryl): Bulky groups (e.g., Methyl, Benzyl) introduce

strain (allylic strain) between the substituent and the carbonyl oxygens. This often forces the molecule to rotate out of planarity, weakening the intramolecular H-bond or, in extreme cases (like 3,3-disubstitution), forcing the molecule entirely into the diketo form.

Visualization: Tautomeric Decision Logic

The following diagram illustrates the mechanistic pathway determining the final crystal form.

Figure 1: Decision tree illustrating how C3 substituent properties drive the structural outcome between planar enol and twisted diketo forms.

Crystallographic Architectures & Data Analysis

When analyzing the crystal structures of these derivatives, specific bond metrics serve as indicators of H-bond strength and tautomeric preference.[2]

Case Study A: 3-Chloro-2,4-pentanedione (Electronic Dominance)

-

State: Liquid at RT; crystallizes at ~269 K.

-

Structure: Exclusively cis-enol.

-

Packing: The molecule remains strictly planar (

symmetry). The electron-withdrawing Cl atom creates a "push-pull" effect, maintaining a very short intramolecular -

Intermolecular: Packing is dominated by Van der Waals forces and weak

or

Case Study B: 3-Benzyl-2,4-pentanedione (Steric Dominance)

-

State: Often crystallizes in the diketo form or a distorted enol.

-

Mechanism: The benzyl group is too bulky to sit coplanar with the chelate ring without clashing with the carbonyl oxygens.

-

Packing: The loss of the planar RAHB ring allows the carbonyls to rotate, often exposing them to form intermolecular bonds or dipole-dipole interactions, leading to higher melting points than their halogenated counterparts.

Comparative Structural Metrics

The following table summarizes typical bond parameters derived from X-ray Diffraction (XRD) and Gas Electron Diffraction (GED) data.

| Parameter | 3-H (Acetylacetone) | 3-Chloro (EWG) | 3-Methyl (Steric) | Significance |

| Tautomer | Cis-Enol (100% at low T) | Cis-Enol (100%) | Mix / Diketo favored | Defines global shape |

| Shorter = Stronger RAHB | ||||

| Enol character lengthens bond | ||||

| Delocalization indicator | ||||

| Planarity | Measure of steric strain |

Experimental Workflow: Synthesis to Structure

Step 1: Synthesis & Purification

-

3-Halo Derivatives: React acetylacetone with sulfuryl chloride (

) at-

Critical Control: Maintain low temp to prevent polychlorination.

-

-

3-Alkyl Derivatives: Knoevenagel condensation or alkylation of the acetylacetone anion (using

/Acetone) with alkyl halides.-

Critical Control: Use dry solvents to prevent hydrolysis of the enolate.

-

Step 2: In Situ Cryo-Crystallization Protocol

Since standard evaporation fails for liquid derivatives, use the Optical Heating and Crystallization (OHCD) method or a capillary zone refiner.

-

Capillary Loading: Seal the neat liquid in a 0.3 mm Lindemann capillary.

-

Mounting: Mount on the goniometer head under a cryostream (

gas). -

Flash Cooling: Rapidly cool to 100 K to form a polycrystalline glass.

-

Annealing: Slowly warm the stream until the glass melts, then lower the temp slightly to induce nucleation.

-

Zone Refining: Use a focused IR laser or adjust the cryostream nozzle to melt all but one seed crystal.

-

Growth: Slowly cool (0.5 K/min) to grow a single crystal from the seed.

Visualization: The Cryo-XRD Workflow

Figure 2: In situ cryo-crystallization workflow for liquid 3-substituted acetylacetones.

Applications in Drug Design & Materials

Understanding the solid-state behavior of these molecules is not purely academic. It directly impacts:

-

Ligand Design: 3-substituted acetylacetones are precursors for metallodrugs (e.g., Vanadium anti-diabetic complexes). The "bite angle" of the ligand is determined by the

distance, which we have shown is tunable via the C3 substituent. -

Crystal Engineering: The "twisted" diketo forms of bulky derivatives provide unique hydrogen-bond acceptor sites (

) that can be used to co-crystallize active pharmaceutical ingredients (APIs), acting as solubility enhancers.

References

-

Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the beta-diketone fragment.[1][3] Journal of the American Chemical Society.[3][4]

-

Belova, N. V., Oberhammer, H., Girichev, G. V., & Shlykov, S. A. (2008). Tautomeric Properties and Gas-Phase Structure of 3-Chloro-2,4-pentanedione. The Journal of Physical Chemistry A.

-

Emsley, J. (1984). The composition, structure and hydrogen bonding of the beta-diketones.[2][4][5] Structure and Bonding.[6]

-

Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). (For general bond length statistics of acetylacetone derivatives).

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resonance-Assisted Hydrogen Bond—Revisiting the Original Concept in the Context of Its Criticism in the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Reactivity of β-Diketone Compounds

Abstract

β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural arrangement confers a remarkable and versatile reactivity profile, making them indispensable building blocks in synthetic organic and medicinal chemistry.[1][2] Their utility stems from the acidic nature of the central methylene protons and the delicate equilibrium between their keto and enol tautomeric forms.[3][4] This guide provides a comprehensive exploration of the core principles governing the reactivity of β-diketones. We will delve into the structural nuances of keto-enol tautomerism, the thermodynamics of enolate formation, and the kinetics of their subsequent reactions, including alkylation, acylation, and cyclization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

The Heart of Reactivity: Keto-Enol Tautomerism

The chemical behavior of β-diketones is fundamentally governed by a dynamic equilibrium between the diketo form and a more stable conjugated enol form.[3][5] This process, known as keto-enol tautomerism, involves the migration of a proton from the central carbon to one of the carbonyl oxygens, accompanied by a shift of π-electrons.

The enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the oxygen of the other carbonyl group.[4]

This equilibrium is not static; its position is highly sensitive to the molecular environment. The polarity of the solvent plays a crucial role: nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the diketo form.[6]

Caption: Keto-enol equilibrium in β-diketones.

Spectroscopic Characterization of Tautomers

The slow interconversion between the keto and enol forms on the NMR timescale allows for their distinct observation and quantification.[7]

-

¹H NMR Spectroscopy: The diketo form shows a characteristic singlet for the α-methylene protons (CH₂) typically around 3.5-4.0 ppm. The enol form displays a vinyl proton (C=CH) signal around 5.0-6.0 ppm and a highly deshielded enolic hydroxyl proton (OH) signal, often appearing as a broad peak between 12-17 ppm due to strong intramolecular hydrogen bonding.[7] The ratio of these tautomers can be determined by integrating their respective signals.[5]

-

IR Spectroscopy: The diketo form exhibits two distinct C=O stretching frequencies around 1725 and 1700 cm⁻¹. In the enol form, these are replaced by a conjugated C=O stretch at a lower frequency (1640-1580 cm⁻¹) and a broad O-H stretch.[8]

| Compound | Solvent | % Enol |

| Acetylacetone | Gas Phase | 92 |

| Acetylacetone | Cyclohexane | 97 |

| Acetylacetone | Water | 15 |

| Dibenzoylmethane | Chloroform | >99 |

Table 1: Approximate percentage of the enol tautomer for representative β-diketones in various media.

Acidity and the Formation of Stabilized Enolates

The protons on the methylene carbon flanked by the two carbonyl groups are significantly acidic (pKa typically 9-13 in water) compared to those of a simple ketone (pKa ≈ 20).[7][9] This enhanced acidity is a direct consequence of the exceptional stability of the resulting conjugate base, the enolate.

Upon deprotonation, the negative charge is not localized on the carbon atom but is delocalized over the two oxygen atoms and the central carbon through resonance. This distribution of charge creates a highly stable, "soft" nucleophile, which is the key to the synthetic versatility of β-diketones.[10]

Caption: Formation and resonance stabilization of a β-diketone enolate.

Due to their acidity, β-diketones can be quantitatively converted to their enolates using common, moderately strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH).[2] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), often required for simple ketones, is typically unnecessary and reserved for specific applications requiring kinetic control.[10][11]

Synthesis of β-Diketones: The Claisen Condensation

The most fundamental and widely used method for synthesizing β-diketones is the Claisen condensation.[2][12] This reaction involves the base-mediated condensation of an ester with a ketone. The causality of the reaction sequence is critical: the base first deprotonates the α-carbon of the ketone to form an enolate, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. A subsequent elimination of an alkoxide group yields the β-diketone.

Caption: Workflow for the synthesis of β-diketones via Claisen Condensation.

Experimental Protocol: Synthesis of Dibenzoylmethane

This protocol describes the synthesis of dibenzoylmethane from ethyl benzoate and acetophenone using sodium ethoxide as the base.

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (10%)

Procedure:

-

Prepare Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add a solution of acetophenone in diethyl ether dropwise with stirring.

-

Addition of Ester: Following the acetophenone addition, add ethyl benzoate dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A thick precipitate of the sodium salt of dibenzoylmethane will form.

-

Workup: Cool the reaction mixture in an ice bath and slowly add ice-cold water to dissolve the sodium salt. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted starting materials.

-

Acidification: Acidify the aqueous layer with cold 10% HCl until the precipitation of the crude product is complete.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude dibenzoylmethane from ethanol to yield the pure product.

The Nucleophilic Reactivity of β-Diketone Enolates

The resonance-stabilized enolate is a potent carbon nucleophile, readily participating in a variety of bond-forming reactions.

C-Alkylation

One of the most powerful applications of β-diketone chemistry is the formation of new carbon-carbon bonds via alkylation.[13] The enolate reacts with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction to form an α-substituted β-diketone.[14][15]

The choice of reaction conditions is paramount for achieving high yields of the C-alkylated product and avoiding the competing O-alkylation. Using polar aprotic solvents (e.g., DMF, DMSO) and alkali metal counter-ions (Na⁺, K⁺) favors C-alkylation.

Caption: Mechanism for the C-alkylation of a β-diketone enolate.

Experimental Protocol: α-Alkylation of Acetylacetone

This protocol details the mono-alkylation of 2,4-pentanedione (acetylacetone) with 1-iodobutane.

Materials:

-

Acetylacetone

-

Potassium carbonate (anhydrous)

-

1-Iodobutane

-

Acetone (dry)

Procedure:

-

Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate and dry acetone.

-

Enolate Formation: Add acetylacetone to the suspension and stir the mixture at room temperature for 30-60 minutes. The weaker base (K₂CO₃) establishes an equilibrium with a sufficient concentration of the enolate for reaction.

-

Alkylation: Add 1-iodobutane dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3-butyl-2,4-pentanedione.

A Gateway to Heterocycles: Cyclization Reactions

The 1,3-dicarbonyl motif is an exceptionally valuable synthon for the construction of five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents.[12][16]

Pyrazole Synthesis

The reaction of a β-diketone with hydrazine or its derivatives is a classic and highly efficient method for synthesizing substituted pyrazoles.[2][12] The reaction proceeds via a condensation-cyclization mechanism.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpras.com [ijpras.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. jove.com [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of pentane-2,4-dione derivatives

The Acetylacetone Scaffold: From Tautomeric Versatility to Therapeutic Architectures

Executive Summary: The Chameleon Molecule

Pentane-2,4-dione, commonly known as acetylacetone (acac), is not merely a solvent or a simple reagent; it is a linchpin in synthetic and medicinal chemistry. Its utility stems from its unique electronic structure, characterized by keto-enol tautomerism and an active methylene bridge. For drug development professionals, acac serves as a primary "lego block" for constructing bioactive heterocycles (pyrazoles, pyrimidines) and a privileged ligand for metallodrugs.

This guide moves beyond basic textbook definitions to explore the causality of acac reactivity, providing self-validating protocols for synthesis and a critical review of its pharmacological derivatives.

Mechanistic Grounding: Tautomerism & Reactivity

The reactivity of pentane-2,4-dione is governed by its equilibrium between the diketo and enol forms. In the gas phase or non-polar solvents, the enol form dominates (approx. 95%) due to intramolecular hydrogen bonding and conjugation. In aqueous solutions, the equilibrium shifts, but the reactive species for nucleophilic attacks is often the enol or the enolate anion.

Key Chemical Features:

-

Active Methylene (

): The central carbons are highly acidic, allowing facile C-alkylation. -

Bidentate Chelation: The enolate anion forms stable six-membered rings with transition metals.[1]

-

1,3-Electrophilic Centers: Susceptible to attack by binucleophiles (hydrazines, ureas).

Visualization: The Reactivity Divergence Map

The following diagram illustrates how specific reagents trigger distinct synthetic pathways from the parent acac scaffold.

Figure 1: Divergent synthetic pathways from pentane-2,4-dione yielding key therapeutic scaffolds.

Therapeutic Applications & Bioactivity[4][5]

Metallodrugs: The Vanadium Connection

Metal acetylacetonates are not just catalysts; they are potent therapeutic agents. The lipophilicity of the acac ligand facilitates transport of metal ions across cell membranes.

-

Insulin Mimetics: Bis(acetylacetonato)oxovanadium(IV), or

, has demonstrated significant insulin-mimetic properties. It activates the insulin receptor signaling pathway, lowering blood glucose levels in diabetic models [1]. -

Anticancer Activity: Platinum(II) acac complexes have been synthesized to overcome cisplatin resistance.[2] These complexes target non-genomic pathways, inducing apoptosis with reduced mutagenicity compared to cisplatin [2].

Heterocyclic Scaffolds

-

Pyrazoles: The condensation of acac with hydrazine yields 3,5-dimethylpyrazole.[3][4] Derivatives of this core are structural analogs of Celecoxib , acting as COX-2 inhibitors.

-

Curcuminoids: Curcumin is essentially a 1,3-diketone (heptadiene-dione). Synthetic analogs derived from acac (monocarbonyls) exhibit enhanced stability and bioavailability while retaining antioxidant and anti-inflammatory profiles [3].

Table 1: Comparative Bioactivity of Acac-Derived Architectures

| Derivative Class | Key Compound | Target Mechanism | Therapeutic Indication |

| Metal Complex | PTP1B Inhibition / IR Activation | Type 2 Diabetes (Insulin Mimetic) | |

| Metal Complex | DNA Cleavage / ROS Generation | Antimicrobial / Anticancer | |

| Heterocycle | 3,5-Dimethylpyrazole | Alcohol Dehydrogenase Inhibition | Antidote for Methanol Poisoning |

| Heterocycle | Dihydropyridines | L-type Calcium Channel Blockade | Hypertension (Nifedipine analogs) |

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the scientist confirms success at critical intermediate steps.

Protocol A: Synthesis of 3,5-Dimethylpyrazole (Knorr Condensation)

Rationale: This reaction exemplifies the classic condensation of a 1,3-diketone with a hydrazine. It is highly efficient and atom-economical.

Reagents:

-

Acetylacetone (Pentane-2,4-dione): 0.1 mol (10.0 g)

-

Hydrazine Hydrate (80%): 0.1 mol (approx. 6.3 g)

-

Ethanol (Solvent): 50 mL

-

Ice water[5]

Workflow:

-

Setup: Place 50 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the ethanol to 0–5°C using an ice bath. Causality: Controlling temperature prevents vigorous exotherms typical of hydrazine reactions.

-

Addition 1: Add 0.1 mol of Hydrazine Hydrate to the cold ethanol.

-

Addition 2: Add 0.1 mol of Acetylacetone dropwise over 30 minutes.

-

Checkpoint: Observe the heat generation. The solution should remain clear to slightly yellow.

-

-

Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, reflux for 30 minutes to ensure cyclization completion.

-

Isolation: Evaporate the ethanol under reduced pressure (rotary evaporator) to approx. 20% volume. Pour the residue into 100 mL ice water.

-

Crystallization: The product, 3,5-dimethylpyrazole, will precipitate as white crystals. Filter and dry.[5]

Validation Criteria:

-

Yield: Expected >80%.

-

Melting Point: 107–108°C [4].[4]

-

1H NMR (CDCl3): Look for the disappearance of the ketone signals and the appearance of a singlet for the C4-H (aromatic) at

ppm and methyl singlets at

Protocol B: Synthesis of Vanadyl Acetylacetonate ( )

Rationale: A standard protocol for generating a bioactive metallodrug.

Reagents:

-

Vanadium(V) oxide (

): 5 g -

Acetylacetone: 15 mL

-

Ethanol: 25 mL

-

Sulfuric acid (concentrated) & Water

Workflow:

-

Reduction: Suspend

in water/ethanol. Add sulfuric acid and a reducing agent (often ethanol itself acts as the reductant under reflux, reducing V(V) to V(IV)). -

Complexation: Add acetylacetone to the reduced vanadyl sulfate solution.

-

Neutralization: Carefully add sodium carbonate solution to neutralize the acid.

-

Causality: The complex forms and precipitates only when the pH is neutral/slightly basic, allowing the acac anion to chelate the

cation.

-

-

Filtration: Filter the blue-green precipitate.

-

Purification: Recrystallize from chloroform or acetone.

Validation Criteria:

-

Appearance: Blue-green crystals (distinctive of Vanadyl IV).

-

IR Spectroscopy: Strong band at

(

Mechanistic Visualization: The Knorr Synthesis

The following diagram details the stepwise mechanism of Protocol A, highlighting the dehydration steps that drive the equilibrium toward the aromatic heterocycle.

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.

References

-

Thompson, K. H., & Orvig, C. (2003). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry. Link

-

Muscella, A., et al. (2011). New Acetylacetonate Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets.[2] Biochemical Pharmacology. Link

-

Anand, P., et al. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical Pharmacology. Link

-

Organic Syntheses. (1941).[4] 3,5-Dimethylpyrazole.[4][6] Organic Syntheses, Coll.[4] Vol. 1, p.309.[4] Link

-

Abraham, M. H., & Acree, W. E. (2017).[7] Descriptors for Pentane-2,4-dione and Its Derivatives. Journal of Solution Chemistry. Link

Sources

- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 2. Mutagenic Tests Confirm That New Acetylacetonate Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. Descriptors for Pentane-2,4-dione and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Characterization of 3-Phenyl-2,4-Pentanedione

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-phenyl-2,4-pentanedione (CAS: 5910-25-8), a critical

Molecular Architecture & Ionization Physics

Structural Dynamics: The Keto-Enol Equilibrium

The mass spectral fingerprint of 3-phenyl-2,4-pentanedione is heavily influenced by its tautomeric state. Unlike simple ketones, this molecule exists in a dynamic equilibrium between a diketo form and a stable enol form.

-

Diketo Form: The phenyl group at the C3 (

-position) increases the acidity of the C3 proton, facilitating enolization. -

Enol Form: In the gas phase (vacuum of the MS source), the enol tautomer is often the dominant species. It is stabilized by:

-

Conjugation: The C=C double bond of the enol conjugates with the phenyl ring.

-

Intramolecular Hydrogen Bonding: A six-membered pseudo-ring is formed between the enolic -OH and the remaining carbonyl oxygen.

-

This stabilization results in a robust molecular ion (

Ionization Potential

In Electron Impact (EI) ionization (70 eV), the removal of an electron typically occurs from the lone pair of the oxygen atom or the

Fragmentation Mechanics (EI-MS)

The fragmentation pattern of 3-phenyl-2,4-pentanedione is driven by

Primary Fragmentation Pathway

The most characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the central

-

Formation of Acylium Ion (m/z 43):

-cleavage generates the acetyl radical ( -

Formation of the Benzylic Core (m/z 133): Alternative charge retention on the larger fragment yields the cation

.-

Structure:

(stabilized by the phenyl ring).

-

Secondary Fragmentation (The m/z 105 Anomaly)

A prominent peak appears at m/z 105 . While often associated with the benzoyl cation (

-

Mechanism:

The resulting ion is the 1-phenylethyl cation , a highly stable secondary carbocation.

Diagnostic Ion Table

| m/z (Mass-to-Charge) | Ion Identity | Mechanism / Origin | Relative Abundance (Approx) |

| 176 | Molecular Ion (Radical Cation) | 20-40% | |

| 161 | Loss of Methyl (from acetyl group) | 5-10% | |

| 133 | Loss of Acetyl radical ( | 40-60% | |

| 105 | 1-Phenylethyl cation (Loss of CO from m/z 133) | 30-50% | |

| 77 | Phenyl cation | 20-30% | |

| 51 | Fragmentation of phenyl ring | 10-15% | |

| 43 | Acetyl / Acylium ion | 100% (Base Peak) |

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways of 3-phenyl-2,4-pentanedione under 70 eV Electron Impact ionization.

Experimental Protocol: GC-MS Characterization

This protocol is designed for the identification of 3-phenyl-2,4-pentanedione in synthesis reaction mixtures or as an impurity in pharmaceutical ingredients.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent potential hemiacetal formation or transesterification artifacts in the injector port.

-

Concentration: 100

g/mL (100 ppm) for full scan mode; 1-10 -

Derivatization: Generally not required due to sufficient volatility, but TMS-derivatization (BSTFA + 1% TMCS) can be used to lock the enol form if peak tailing is observed.

Instrument Parameters (Agilent/Shimadzu Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace impurity analysis. |

| Column | DB-5MS or Rtx-5MS | 5% Phenyl-methylpolysiloxane. The phenyl content interacts with the analyte's aromatic ring, improving peak shape. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents broadening; analyte elutes mid-ramp (~130-150°C range). |

| Transfer Line | 280°C | Prevents condensation before the ion source. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | m/z 35 - 350 | Covers all fragments and potential dimers/adducts. |

Quality Control & Validation

-

System Suitability: Inject a blank (solvent only) to ensure no carryover of m/z 105 or 43 from previous runs.

-

Retention Index (RI): Calculate Kovats RI using an alkane ladder. 3-phenyl-2,4-pentanedione typically elutes with an RI of ~1350-1400 on a DB-5 column.

Applications in Drug Development

Impurity Profiling (Edaravone Synthesis)

3-phenyl-2,4-pentanedione is a structural isomer or precursor in the synthesis of phenyl-pyrazolones (e.g., Edaravone).

-

Workflow: Use the m/z 133 and m/z 176 ions for Selected Ion Monitoring (SIM) to detect trace levels of unreacted intermediate in the final drug substance.

-

Interference Warning: Distinguish from 1-phenyl-1,3-pentanedione (isomer). The isomer will have a dominant benzoyl peak (

105) as the base peak due to

Analytical Decision Tree

Caption: Logic flow for distinguishing 3-phenyl-2,4-pentanedione from its structural isomers.

References

-

NIST Mass Spectrometry Data Center. 2,4-Pentanedione, 3-phenyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 233402, 3-Phenyl-2,4-pentanedione. Retrieved from [Link]

- Hampton, K. G., Harris, T. M., & Hauser, C. R. (1971). Phenylation of Dipotassium Acetylacetonate. Organic Syntheses, 51, 128. (Context for synthesis and impurities).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Methodological & Application

Application Notes & Protocols: 3-Phenylpentane-2,4-dione as a Versatile Intermediate in Heterocycle Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Phenylpentane-2,4-dione

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Phenylpentane-2,4-dione, a substituted β-dicarbonyl compound, represents a cornerstone intermediate for the synthesis of a diverse array of heterocyclic systems. Its intrinsic reactivity, characterized by the acidic α-proton and the two electrophilic carbonyl carbons, provides a versatile platform for cyclocondensation reactions.

This guide delves into the synthetic utility of 3-phenylpentane-2,4-dione, presenting detailed protocols for its application in constructing medicinally relevant heterocyclic scaffolds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. The methodologies are presented with an emphasis on the underlying mechanistic principles and practical considerations to ensure reproducibility and high-yield outcomes.

Part 1: Synthesis of the Precursor: 3-Phenylpentane-2,4-dione

A reliable supply of the starting material is the first step in any synthetic campaign. The following protocol, adapted from established literature procedures, details an effective synthesis of 3-phenylpentane-2,4-dione from phenylacetone.[1]

Protocol 1.1: Synthesis via Boron Trifluoride Catalyzed Acylation

This method relies on the acylation of phenylacetone using acetic anhydride, catalyzed by a boron trifluoride-acetic acid complex.

Experimental Workflow Diagram

Sources

High-Impact Technical Guide: 3-Phenylpentane-2,4-dione in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" -Substituted Scaffold

In the landscape of medicinal chemistry, 3-phenylpentane-2,4-dione (also known as

This guide provides a rigorous technical roadmap for utilizing 3-phenylpentane-2,4-dione in three high-value applications:

Chemical Profile & Reactivity Landscape[1][2][3]

Before initiating protocols, it is crucial to understand the reactivity profile governed by the C3-phenyl substituent.

Tautomerism & Chelation

Like all

-

Keto Form: Favored in polar aprotic solvents; reactive toward C-alkylation (though difficult due to steric crowding).[1]

-

Enol Form: Stabilized by intramolecular hydrogen bonding; the active species for metal chelation.[1]

-

Reactivity Node (C3): The C3 position is a methine (CH), not a methylene. This blocks Knoevenagel condensations that require the loss of two protons, directing reactivity instead toward cyclocondensations that retain the C3-phenyl bond.

Visualization: The Reactivity Hub

Figure 1: Divergent synthetic pathways from the 3-phenylpentane-2,4-dione scaffold.

Application Note 1: Synthesis of 4-Phenylpyrazoles

Context: The 3,5-dimethyl-4-phenylpyrazole core is a structural analog of celebrated drugs like Celecoxib.[1] The 3-phenylpentane-2,4-dione precursor allows for the direct installation of the central phenyl ring without requiring cross-coupling reactions later in the sequence.

Protocol A: Cyclocondensation with Hydrazine Derivatives

Objective: Synthesize 3,5-dimethyl-4-phenyl-1H-pyrazole.

Reagents:

-

Substrate: 3-Phenylpentane-2,4-dione (1.0 eq)[1]

-

Reagent: Hydrazine Hydrate (80% aq.[1] solution) (1.2 eq) or Phenylhydrazine (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpentane-2,4-dione (1.76 g, 10 mmol) in Absolute Ethanol (15 mL).

-

Addition: Add Hydrazine Hydrate (0.75 g, ~12 mmol) dropwise over 5 minutes at room temperature.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The starting diketone spot (

) should disappear, replaced by a lower

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g) with stirring.

-

The product typically precipitates as a white to off-white solid.[1]

-

-

Purification:

Yield Expectation: 75–85%

Validation:

Application Note 2: Development of Lipophilic Metallodrugs

Context: Metal complexes of

Protocol B: Synthesis of Bis(3-phenylpentane-2,4-dionato)copper(II)

Objective: Isolate a neutral, lipophilic Copper(II) complex for biological screening.

Reagents:

-

Ligand: 3-Phenylpentane-2,4-dione (2.0 eq)[1]

-

Metal Salt: Copper(II) Acetate Monohydrate (1.0 eq)

-

Solvent: Methanol (MeOH)

-

Base: Sodium Acetate (saturated aq.[1] solution)

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 3-phenylpentane-2,4-dione (3.52 g, 20 mmol) in Methanol (20 mL).

-

Metal Solution: Separately, dissolve Copper(II) Acetate Monohydrate (1.99 g, 10 mmol) in Methanol (20 mL) and warm to 40°C.

-

Complexation: Slowly pour the ligand solution into the metal solution under vigorous stirring.

-

Visual Check: The solution will instantly deepen in color (typically dark blue/green) indicating coordination.[1]

-

-

Buffering: Add saturated Sodium Acetate solution (5 mL) dropwise.

-

Rationale: This neutralizes the acetic acid byproduct, driving the equilibrium toward the deprotonated enolate form which coordinates the metal.

-

-

Precipitation: Stir at room temperature for 2 hours. The complex is hydrophobic and will precipitate out of the methanolic solution.

-

Isolation: Filter the precipitate. Wash with cold methanol (to remove unreacted ligand) followed by diethyl ether.[1]

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Key Characteristic: The resulting complex, [Cu(3-Ph-acac)

Technical Data & Properties

Table 1: Physicochemical Properties of 3-Phenylpentane-2,4-dione

| Property | Value | Relevance to Protocol |

| CAS Number | 5910-25-8 | Sourcing verification.[1][6] |

| Molecular Weight | 176.21 g/mol | Stoichiometry calculations.[1] |

| Appearance | White to pale yellow solid | Purity check (dark yellow indicates oxidation).[1] |

| Melting Point | 54–56 °C | Low MP requires careful drying (avoid high heat).[1] |

| Solubility | MeOH, EtOH, DMSO, CHCl | Poor water solubility requires organic solvents for reactions. |

| pKa | ~9.0 (Active Methine) | Less acidic than acetylacetone (pKa ~9) due to steric bulk, but still deprotonatable by alkoxides. |

Pathway Visualization: Pyrazole Synthesis Mechanism

Understanding the mechanism ensures troubleshooting capability.[1] The reaction proceeds via a hemiaminal intermediate which must lose water to aromatize.[1]

Figure 2: Mechanistic flow for the conversion of 3-phenylpentane-2,4-dione to 3,5-dimethyl-4-phenylpyrazole.

References

-

Synthesis of 3-Phenylpentane-2,4-dione (Precursor Synthesis)

-

General Protocol for Pyrazole Synthesis

-Diketones -

Biological Activity of Pyrazole Deriv

-

Metal Complexes of

-Diketones in Medicine -

Chemical Properties and Safety D

Sources

- 1. 3-Phenyl-2,4-pentanedione | C11H12O2 | CID 233402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Application Notes & Protocols: A Senior Scientist's Guide to the Knoevenagel Condensation with Indane-1,3-dione

Abstract

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing indane-1,3-dione as the active methylene component. Indane-1,3-dione is a privileged scaffold in synthetic chemistry, and its derivatives are pivotal in medicinal chemistry, materials science, and organic electronics.[1][2] This document elucidates the reaction mechanism, offers detailed experimental protocols, and discusses the critical parameters influencing the synthesis of 2-arylmethylene-1,3-indandiones. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind experimental choices, provides troubleshooting insights, and is grounded in authoritative scientific literature to ensure both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Indane-1,3-dione in Synthesis

The indane-1,3-dione framework is a cornerstone in the development of novel chemical entities. Its derivatives have found a vast range of applications, from anticoagulants and potential anti-cancer agents to advanced materials for photopolymerization and non-linear optics.[1][2][3][4] The synthetic versatility of indane-1,3-dione stems from the highly reactive methylene group positioned between two electron-withdrawing carbonyl groups. This "active methylene" group exhibits significant acidity, making it an excellent nucleophile for carbon-carbon bond-forming reactions.[1]

Among these reactions, the Knoevenagel condensation is a powerful and reliable method for synthesizing α,β-unsaturated compounds.[5] When applied to indane-1,3-dione, it provides a direct and efficient route to a diverse library of 2-arylmethylene-1,3-indandiones, which serve as crucial intermediates and final products in numerous scientific fields. This guide will dissect this vital reaction, providing the foundational knowledge and practical protocols necessary for its successful implementation.

Reaction Mechanism: A Stepwise Visualization

The Knoevenagel condensation is fundamentally a base-catalyzed reaction that proceeds through a sequence of deprotonation, nucleophilic attack, and dehydration. The choice of a weak base, such as piperidine, is classic for this transformation, as it is sufficient to deprotonate the highly acidic methylene protons of indane-1,3-dione without promoting undesirable side reactions with the aldehyde.[1][2]

The mechanism unfolds as follows:

-

Enolate Formation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene group (C2) of indane-1,3-dione, forming a resonance-stabilized enolate ion. This enolate is the key nucleophilic species.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), leading to the formation of a tetrahedral alkoxide intermediate. This is the crucial C-C bond-forming step.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or solvent), yielding an aldol-type addition product.

-

Dehydration: This aldol intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated, and thermodynamically stable 2-arylmethylene-1,3-indandione product.

Mechanism Diagram

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Dione Architectures in Cytotoxic Agent Synthesis

From Scaffold to Pharmacophore: Synthetic Strategies for 1,3- and 1,4-Diones

Introduction: The Duality of Diones in Oncology

In the development of cytotoxic agents, diones (diketones) occupy a unique dual position. They serve either as transient synthetic scaffolds (e.g., 1,3-diones used to construct nitrogenous heterocycles) or as active pharmacophores (e.g., 1,4-diones/quinones that drive redox cycling).

This guide provides validated protocols for leveraging both architectures. We focus on two high-value synthetic pathways:

-

Scaffold Transformation: Converting 1,3-diones into cytotoxic pyrazoles (tubulin/kinase inhibitors).

-

Pharmacophore Functionalization: Tuning 1,4-naphthoquinones via aminolysis to optimize redox-mediated cytotoxicity.

Pathway A: 1,3-Diones as Precursors for Heterocyclic Cytotoxins

Principle & Mechanism

1,3-Diketones (β-diketones) are the primary precursors for pyrazoles via the Knorr synthesis. Pyrazoles are critical pharmacophores found in anticancer drugs like Ruxolitinib and Crizotinib. The reaction involves the condensation of hydrazine with the 1,3-dione.[1]

-

Critical Regioselectivity Note: When using unsymmetrical 1,3-diones, the reaction can yield two regioisomers. The steric bulk of the R-groups and the solvent polarity (protic vs. aprotic) dictate the ratio.

Protocol: Synthesis of 3,5-Diarylpyrazoles

Target: Synthesis of a cytotoxic pyrazole analog from a curcuminoid-like precursor (1,3-diaryl-1,3-diketone).

Reagents:

-

1,3-Diaryl-1,3-diketone (1.0 equiv)

-

Hydrazine hydrate (2.0 - 5.0 equiv)

-

Ethanol (Absolute) or Glacial Acetic Acid

-

Catalyst: HCl (cat.) if using Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the 1,3-diketone in 10 mL of ethanol in a round-bottom flask. Ensure complete solubilization; mild heating (40°C) may be required.

-

Addition: Add hydrazine hydrate (2.5 mmol) dropwise over 5 minutes.

-

Expert Insight: If the reaction is sluggish, switch solvent to glacial acetic acid, which acts as both solvent and catalyst, though this may complicate workup.

-

-

Reflux: Heat the mixture to reflux (78-80°C) for 3–6 hours.

-

Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting diketone spot and the appearance of a highly fluorescent spot (under UV 254/365 nm) indicates product formation.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL). The pyrazole usually precipitates as a solid.

-

Filter and wash with cold water.

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography.

Workflow Visualization

Caption: Synthetic workflow for converting 1,3-dione scaffolds into bioactive pyrazoles.

Pathway B: 1,4-Diones as Redox-Active Warheads

Principle & Mechanism

Unlike 1,3-diones, the 1,4-dione (quinone) moiety is often retained in the final drug. 1,4-Naphthoquinones exert cytotoxicity through Redox Cycling .[2] They accept electrons to form semiquinone radicals, which transfer electrons to molecular oxygen, generating Superoxide Anion (

Synthetic Goal: Introduction of an amino group at the C2 position via Michael addition/elimination. This modulates the redox potential and improves solubility/bioavailability.

Protocol: Synthesis of 2-Amino-1,4-Naphthoquinones

Target: Functionalization of 1,4-naphthoquinone with a primary amine.

Reagents:

-

1,4-Naphthoquinone (1.0 equiv)[3]

-

Primary Amine (e.g., aniline derivative or alkyl amine) (1.1 equiv)

-

Solvent: Ethanol or DMSO

-

Base: No base required for highly nucleophilic amines; otherwise, mild base (Et3N).

Step-by-Step Methodology:

-

Preparation: Dissolve 1,4-naphthoquinone (1.0 mmol) in Ethanol (15 mL). The solution will be yellow.

-

Addition: Add the amine (1.1 mmol) slowly at room temperature.

-

Reaction: Stir at room temperature for 2–24 hours.

-

Expert Insight: This reaction relies on aerobic oxidation. The initial Michael adduct (hydroquinone) must be oxidized back to the quinone. Ensure the reaction vessel is open to air or bubbled with

to accelerate this step.

-

-

Monitoring (Self-Validation):

-

Color Change: The reaction typically shifts from yellow to deep red/orange or purple (characteristic of aminoquinones due to Intramolecular Charge Transfer).

-

TLC: The product is usually more polar than the starting quinone.

-

-

Workup:

-

Evaporate solvent under reduced pressure.[4]

-

Dissolve residue in DCM, wash with 1M HCl (to remove unreacted amine) and brine.

-

Dry over

and concentrate.

-

Mechanism of Action Visualization

Caption: Redox cycling mechanism of 1,4-naphthoquinones leading to ROS-mediated cytotoxicity.

Comparative Data & Optimization

The following table summarizes the impact of structural modifications on cytotoxicity (

| Scaffold Type | Derivative Class | Key Substitution | Cytotoxicity Target | Primary Mechanism |

| 1,3-Dione | Pyrazole | 3,5-Diaryl | Tubulin / Kinase | Polymerization Inhibition |

| 1,4-Dione | Naphthoquinone | 2-Amino | Mitochondria / DNA | ROS Generation / Alkylation |

| 1,4-Dione | Naphthoquinone | 2-Chloro | DNA / Proteins | Alkylation (Michael Acceptor) |

Troubleshooting Guide

-

Low Yield in Pyrazole Synthesis: If the 1,3-diketone is sterically hindered, use microwave irradiation (120°C, 10 min) in ethanol.

-

Incomplete Oxidation in Quinone Synthesis: If the intermediate hydroquinone persists (monitored by NMR), add a catalytic amount of Copper(II) Acetate to facilitate aerobic oxidation.

References

-

Heller, S. T., & Natarajan, S. R. (2006).[1][5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][5] Organic Letters. Link

-

Tandon, V. K., et al. (2004). Synthesis and biological activity of novel 2-amino-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. Link

-

Kumagai, Y., et al. (2012). Redox cycling of 1,4-naphthoquinone derivatives: The role of ROS in cytotoxicity. Free Radical Biology and Medicine. Link

-

Ferreira, S. B., et al. (2010). Synthesis and evaluation of new pyrazoles as inhibitors of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 2. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile [mdpi.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

overcoming side reactions in the alkylation of pentane-2,4-dione

To: Research & Development Team From: Technical Support – Synthesis Applications Group Subject: Troubleshooting Guide: Selective Alkylation of Pentane-2,4-dione (Acetylacetone)

This guide addresses the specific challenges of alkylating pentane-2,4-dione (acac). While the reaction appears simple, the ambident nature of the enolate and the acidity of the product create a minefield of side reactions. This document provides self-validating protocols to overcome O-alkylation, polyalkylation, and chain cleavage.

Module 1: Controlling Selectivity (C- vs. O-Alkylation)

The Issue: The acetylacetone enolate is an ambident nucleophile. The oxygen atom (hard nucleophile) and the central carbon (soft nucleophile) compete for the electrophile.

-

Symptom: Formation of enol ethers (O-alkylation) instead of the desired C-alkylated ketone.

-

Root Cause: Violation of HSAB (Hard and Soft Acids and Bases) principles or solvent-induced ion pair separation.

Technical Directive: To maximize C-alkylation, you must pair the "soft" carbon center with a "soft" electrophile under conditions that do not strip the cation entirely from the oxygen.

Troubleshooting Matrix

| Variable | Condition favoring C-Alkylation (Desired) | Condition favoring O-Alkylation (Avoid) | Mechanism |

| Electrophile | Alkyl Iodides / Bromides (Soft) | Alkyl Sulfonates / Sulfates (Hard) | Soft electrophiles prefer the soft C-center. Hard electrophiles attack the hard O-center. |

| Solvent | Acetone, Ethanol | DMSO, HMPA, DMF | Highly polar aprotic solvents dissociate the ion pair, leaving the oxygen "naked" and highly reactive. |

| Base/Cation | Li+, K+ (Carbonates) | Ammonium salts, Crown ethers | Tighter ion pairing (Li+) can shield the oxygen. Large cations (or crown ethers) separate the charge, activating the oxygen. |

Standard Protocol (C-Selective):

-

Reagents: Pentane-2,4-dione (1.0 eq), Alkyl Iodide (1.1 eq), Anhydrous K₂CO₃ (1.1 eq).

-

Solvent: Acetone (Reagent Grade, dried).

-

Procedure: Reflux for 4–12 hours. The weak base (K₂CO₃) is sufficient to deprotonate the active methylene (

) but minimizes "naked" anion formation. -

Validation:

H NMR. Look for the disappearance of the enol ether signals (typically vinyl protons at